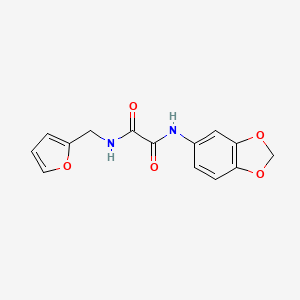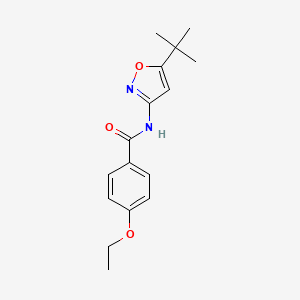
N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to "N-1,3-benzodioxol-5-yl-N'-(2-furylmethyl)ethanediamide" often involves catalytic cyclopropanation of alkenes using furylcarbene complexes, highlighting the complexity and precision required in synthesizing such molecules. For example, the reaction of alkenes with ene-yne-ketones catalyzed by transition metal compounds leads to the formation of furylcyclopropane derivatives, showcasing the intricate steps involved in creating complex organic structures (Miki et al., 2004).
Molecular Structure Analysis
The molecular structure of analogs and derivatives, including the utilization of X-ray crystallography and DFT calculations, provides detailed insights into the geometric and electronic configuration of such compounds. A study on benzo[d]thiazol-2-ylthio compounds revealed the optimized molecular geometry and vibrational modes, indicating the importance of structural analysis in understanding the behavior and reactivity of these molecules (Inkaya, 2018).
Chemical Reactions and Properties
Chemical reactions involving "this compound" and its related compounds can vary widely, from cyclopropanation to complex rearrangements. For instance, the addition and oxidative rearrangement of furyl compounds offer pathways to substituted furans and pyrroles, demonstrating the compound's versatility in synthetic chemistry (Kelly et al., 2008).
Physical Properties Analysis
Understanding the physical properties of such complex molecules involves studying their crystal structures and supramolecular interactions. For instance, investigations into the supramolecular structures of benzodioxolyl-related compounds reveal intramolecular hydrogen bonding and pi-pi stacking, which are crucial for determining the compound's stability and reactivity (Low et al., 2002).
Chemical Properties Analysis
The chemical properties of "this compound" derivatives include their reactivity in various organic transformations, such as the synthesis of furopyrazole analogs showing potential as anti-leukemia agents. These studies highlight the therapeutic potential and chemical diversity of compounds within this class (Chou et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c17-13(15-7-10-2-1-5-19-10)14(18)16-9-3-4-11-12(6-9)21-8-20-11/h1-6H,7-8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGJJHXRZORJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-butoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5124625.png)
![1,5-dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5124642.png)

![N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B5124646.png)
![3-(2-fluorophenyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124647.png)
![2-(2-fluorophenyl)-5-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5124661.png)



![6,8-dichloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5124686.png)


![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5124713.png)
![N-allyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5124719.png)